XLogP3-AA Lipophilicity: The 5-yl,2-hydroxymethyl Configuration Occupies a Unique Intermediate logP Window
The target compound, (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, exhibits a computed XLogP3-AA of 1.3. This value is distinct from its four closest positional isomers: the 2-yl,2-hydroxymethyl analog (CAS 1156630-89-5) has XLogP3-AA = 1.4, while the 5-yl,4-hydroxymethyl (CAS 1184761-02-1), 5-yl,3-hydroxymethyl (CAS 1156747-17-9), and 6-yl,3-hydroxymethyl (CAS 1156315-68-2) analogs all show XLogP3-AA = 1.2 [1]. The target thus occupies a unique intermediate lipophilicity position (ΔlogP = +0.1 vs the 4-hydroxymethyl and 3-hydroxymethyl analogs; ΔlogP = -0.1 vs the 2-yl analog). In CNS drug discovery, XLogP3 values between 1 and 3 are considered optimal for balancing blood-brain barrier permeability with aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-yl,2-hydroxymethyl isomer: 1.4; 5-yl,4-hydroxymethyl isomer: 1.2; 5-yl,3-hydroxymethyl isomer: 1.2; 6-yl,3-hydroxymethyl isomer: 1.2 |
| Quantified Difference | Target is +0.1 logP units above the 3- and 4-hydroxymethyl analogs; -0.1 logP units below the 2-yl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); identical computational method applied across all compounds |
Why This Matters
A ΔlogP of 0.1–0.2 units can translate into measurable differences in passive membrane permeability, influencing both oral absorption and CNS penetration in lead optimization programs.
- [1] PubChem Compound Summaries: CID 43614685 (target, XLogP3=1.3), CID 43421523 (2-yl,2-CH2OH isomer, XLogP3=1.4), CID 60958435 (5-yl,4-CH2OH isomer, XLogP3=1.2), CID 43614688 (5-yl,3-CH2OH isomer, XLogP3=1.2), CID 43403222 (6-yl,3-CH2OH isomer, XLogP3=1.2). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
